5-(Chloromethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole
CAS No.: 1487672-90-1
Cat. No.: VC2839732
Molecular Formula: C8H11ClN2O2
Molecular Weight: 202.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1487672-90-1 |
---|---|
Molecular Formula | C8H11ClN2O2 |
Molecular Weight | 202.64 g/mol |
IUPAC Name | 5-(chloromethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole |
Standard InChI | InChI=1S/C8H11ClN2O2/c9-5-7-10-8(11-13-7)6-1-3-12-4-2-6/h6H,1-5H2 |
Standard InChI Key | FIBMEAKOOJEZGT-UHFFFAOYSA-N |
SMILES | C1COCCC1C2=NOC(=N2)CCl |
Canonical SMILES | C1COCCC1C2=NOC(=N2)CCl |
Introduction
Structural Characteristics and Properties
5-(Chloromethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a chloromethyl group at position 5 and an oxan-4-yl (tetrahydropyran-4-yl) group at position 3. The 1,2,4-oxadiazole ring contains two nitrogen atoms and one oxygen atom in a five-membered aromatic structure, which contributes to its unique chemical and biological properties .
Physical and Chemical Properties
The molecular formula of 5-(Chloromethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole can be represented as C₈H₁₁ClN₂O₂. Based on similar structures, the compound likely appears as a crystalline solid at room temperature. The presence of the chloromethyl group makes this compound particularly reactive toward nucleophilic substitution reactions, which is valuable for further functionalization and chemical modifications .
Spectroscopic Characteristics
While specific spectroscopic data for 5-(Chloromethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole is limited in the available literature, related oxadiazole compounds typically exhibit characteristic spectral patterns. The compound likely shows distinctive signals in NMR spectroscopy, with the chloromethyl group typically appearing as a singlet in the ¹H-NMR spectrum at approximately 4.5-5.0 ppm. The predicted collision cross-section values based on similar structures are presented in Table 1.
Table 1: Predicted Collision Cross Section Values for Similar Oxadiazole Compounds
Adduct | m/z (approximate) | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 215-220 | 140-145 |
[M+Na]⁺ | 237-242 | 150-155 |
[M+NH₄]⁺ | 232-237 | 145-150 |
[M-H]⁻ | 213-218 | 140-145 |
Chemical Reactivity and Transformations
5-(Chloromethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole exhibits diverse chemical reactivity patterns attributed to its structural features, particularly the reactive chloromethyl group and the electron-rich oxadiazole ring.
Nucleophilic Substitution Reactions
The chloromethyl group serves as an excellent leaving group, facilitating nucleophilic substitution reactions with various nucleophiles:
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Reaction with azides to form azido derivatives
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Substitution with amines to form aminomethyl derivatives
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Reaction with thiols to form sulfur-containing analogs
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Substitution with alkoxides to yield ethers
These transformations create a versatile platform for generating libraries of structurally diverse compounds for structure-activity relationship studies.
Ring Modifications
The 1,2,4-oxadiazole ring can undergo various modifications, including:
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Reduction reactions affecting the C=N bonds
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Oxidation processes targeting the ring or substituents
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Metal-catalyzed cross-coupling reactions
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Thermal or photochemical rearrangements
These transformations expand the chemical space accessible from the parent compound, enhancing its utility in organic synthesis and medicinal chemistry applications.
Structural Modification | Expected Impact on Activity | Potential Application |
---|---|---|
Replacement of Cl with F | Increased metabolic stability | Enhanced pharmacokinetics |
Substitution with -NH₂ | Increased water solubility | Improved bioavailability |
Introduction of -OH | Enhanced hydrogen bonding | Stronger target interactions |
Conversion to -SH | Altered electronic properties | Metal-binding capabilities |
Extension to -CH₂N₃ | Bioorthogonal reactivity | Click chemistry applications |
Comparative Analysis with Structurally Related Compounds
A comparative analysis of 5-(Chloromethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole with structurally related compounds provides valuable insights into structure-property relationships.
Comparison with Other Oxadiazole Derivatives
5-Chloro-3-(oxan-4-yl)-1,2,4-oxadiazole represents a close structural analog, differing only by the absence of a methylene (-CH₂-) spacer between the ring and the chlorine atom. This structural difference significantly impacts reactivity patterns and biological properties .
Key differences include:
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Reduced nucleophilic substitution reactivity in the 5-chloro derivative
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Altered electronic distribution affecting biological target interactions
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Different physicochemical properties influencing absorption and distribution
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Varied metabolic pathways and stability profiles
Structure-Property Relationships
The relationship between structural features and properties for this class of compounds can be summarized as follows:
Research Applications and Future Directions
5-(Chloromethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole holds significant potential in various research domains, with several promising directions for future investigation.
Synthetic Applications
The compound can serve as a valuable building block in organic synthesis for the construction of more complex molecular architectures. Its reactive chloromethyl group enables diverse transformations, making it useful in:
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Preparation of combinatorial libraries for drug discovery
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Development of chemical probes for biological studies
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Synthesis of advanced materials with specialized properties
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Creation of linkers for bioconjugation chemistry
Future Research Directions
Further research on 5-(Chloromethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole might focus on:
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Optimization of synthetic routes to improve yields and scalability
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Comprehensive evaluation of biological activities across multiple targets
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Investigation of structure-activity relationships through systematic modifications
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Exploration of potential applications in materials science and chemical biology
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Development of sustainable synthetic approaches using green chemistry principles
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